molecular formula C8H11FO4 B2791489 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid CAS No. 2098154-08-4

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid

Cat. No.: B2791489
CAS No.: 2098154-08-4
M. Wt: 190.17
InChI Key: ZRLMBEAWPILNBE-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid is an organic compound with a unique structure that includes a cyclobutylmethyl group and a fluorine atom attached to a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is treated with hydrobromic acid to form cyclobutylmethyl bromide.

    Fluorination: The cyclobutylmethyl bromide is then reacted with a fluorinating agent, such as potassium fluoride, to introduce the fluorine atom.

    Formation of Propanedioic Acid Derivative: The fluorinated intermediate is then reacted with diethyl malonate under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The cyclobutylmethyl group can also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-2-fluoropropanedioic acid
  • 2-(Cyclopentylmethyl)-2-fluoropropanedioic acid
  • 2-(Cyclohexylmethyl)-2-fluoropropanedioic acid

Uniqueness

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(cyclobutylmethyl)-2-fluoropropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLMBEAWPILNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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